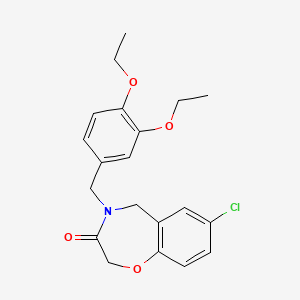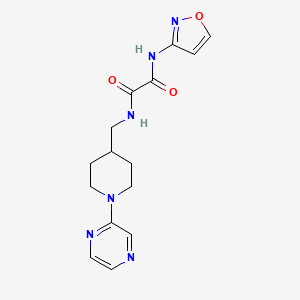
7-chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, commonly referred to as 7-chloro-4-DOB-DHO-BXZ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzoxazepine and has been used in a variety of experiments to study the effects of its chemical structure and properties.
Scientific Research Applications
7-chloro-4-DOB-DHO-BXZ has been studied for its potential applications in scientific research. This compound has been used in experiments to study the effects of chemical structure and properties on biological systems. In particular, this compound has been used in studies to investigate the effects of its chemical structure on the inhibition of enzymes, the modulation of cell signaling pathways, and the regulation of gene expression. Additionally, this compound has been studied for its potential applications in drug development, as it has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-DOB-DHO-BXZ is not fully understood. However, it is believed that this compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of enzyme activity is thought to be responsible for the compound’s anti-inflammatory and neuroprotective effects. Additionally, this compound is believed to modulate the activity of certain cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
7-chloro-4-DOB-DHO-BXZ has been studied for its biochemical and physiological effects. This compound has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and modulate the activity of certain cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
The use of 7-chloro-4-DOB-DHO-BXZ in lab experiments has several advantages. This compound is relatively easy to synthesize and is available commercially. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to consider when using this compound in lab experiments. This compound is relatively expensive and can be toxic in high concentrations.
Future Directions
There are several potential future directions for research involving 7-chloro-4-DOB-DHO-BXZ. Further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug development. Additionally, further research is needed to investigate the potential of this compound as an inhibitor of other enzymes and as a modulator of other cell signaling pathways. Finally, further research is needed to explore the potential of this compound as an anti-cancer agent.
Synthesis Methods
7-chloro-4-DOB-DHO-BXZ can be synthesized through a multi-step process. The first step involves the reaction of a 3,4-diethoxybenzyl chloride with 4-chlorobenzaldehyde in the presence of potassium carbonate in an aqueous solution. This reaction results in a 3,4-diethoxybenzyl-4-chlorobenzaldehyde product. The second step involves the reaction of the 3,4-diethoxybenzyl-4-chlorobenzaldehyde product with potassium hydroxide in an aqueous solution. This reaction results in a 3,4-diethoxybenzyl-4,5-dihydrobenzoxazepin-3(2H)-one product. The third step involves the reaction of the 3,4-diethoxybenzyl-4,5-dihydrobenzoxazepin-3(2H)-one product with chloroacetic acid in an aqueous solution. This reaction results in the desired 7-chloro-4-DOB-DHO-BXZ product.
properties
IUPAC Name |
7-chloro-4-[(3,4-diethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-3-24-18-7-5-14(9-19(18)25-4-2)11-22-12-15-10-16(21)6-8-17(15)26-13-20(22)23/h5-10H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOFLSEEGWATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)
![N-Cyclopentyl-4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2951951.png)


![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B2951958.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2951959.png)
![methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2951960.png)
![ethyl {2-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2951961.png)
![3-allyl-8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951962.png)
